molecular formula C23H26Cl2N4O3 B4008615 N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide

N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide

Cat. No.: B4008615
M. Wt: 477.4 g/mol
InChI Key: CXVNUMMPRIIRGH-UHFFFAOYSA-N
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Description

N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzoyl group and an oxamide moiety

Properties

IUPAC Name

N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26Cl2N4O3/c1-15-3-5-18(13-16(15)2)27-22(31)21(30)26-7-8-28-9-11-29(12-10-28)23(32)19-6-4-17(24)14-20(19)25/h3-6,13-14H,7-12H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVNUMMPRIIRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide typically involves multiple steps:

    Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperazine intermediate: The 2,4-dichlorobenzoyl chloride is then reacted with piperazine to form the 2,4-dichlorobenzoyl-piperazine intermediate.

    Coupling with oxamide: Finally, the intermediate is coupled with N’-(3,4-dimethylphenyl)oxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:

    Substitution reactions: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing chlorine atoms.

    Oxidation and reduction: The piperazine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The oxamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Substituted derivatives of the original compound.

    Oxidation: Oxidized forms of the piperazine ring.

    Reduction: Reduced forms of the piperazine ring.

    Hydrolysis: Breakdown products of the oxamide moiety.

Scientific Research Applications

N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the dichlorobenzoyl group can enhance binding affinity. The oxamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzoyl group enhances its reactivity, while the piperazine and oxamide moieties provide stability and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Reactant of Route 2
Reactant of Route 2
N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide

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